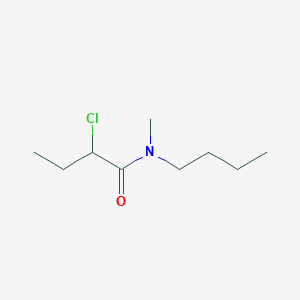

N-butyl-2-chloro-N-methylbutanamide

Description

Properties

CAS No. |

2097957-26-9 |

|---|---|

Molecular Formula |

C9H18ClNO |

Molecular Weight |

191.7 g/mol |

IUPAC Name |

N-butyl-2-chloro-N-methylbutanamide |

InChI |

InChI=1S/C9H18ClNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 |

InChI Key |

YJTVFCCAYAREFC-UHFFFAOYSA-N |

SMILES |

CCCCN(C)C(=O)C(CC)Cl |

Canonical SMILES |

CCCCN(C)C(=O)C(CC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds reveals key differences in functional groups, substituents, and physicochemical properties. Below is a detailed analysis supported by available

Table 1: Comparative Analysis of N-Butyl-2-chloro-N-methylbutanamide and Analogues

Structural and Functional Differences

N-Benzyl-2-chloro-2-ethylbutanamide (C₁₃H₁₈ClNO): The benzyl group at the nitrogen increases steric bulk and lipophilicity compared to this compound. The ethyl substituent adjacent to the chlorine may enhance steric hindrance, reducing reactivity in nucleophilic substitution reactions. Applications: Its higher molecular weight and logP value suggest utility in lipid-soluble drug formulations .

Sec-Butyl Chloride (C₄H₉Cl) :

- A simple alkyl halide lacking the amide functional group.

- Reactivity: More prone to nucleophilic substitution due to the absence of electron-withdrawing amide groups.

- Applications: Common in Friedel-Crafts alkylation or as a solvent modifier .

N-(3-Chlorobenzyl)-1-butanamine (C₁₁H₁₆ClN) :

- An amine hydrochloride salt with a chloro-benzyl group, contrasting with the amide structure of the target compound.

- Physicochemical Behavior: Polar due to the amine group, with higher water solubility in its protonated form.

- Applications: Likely used in pharmaceutical salts for improved stability .

Key Research Findings

- Lipophilicity Trends : The benzyl-substituted amide (XLogP3 = 3.3) is significantly more lipophilic than this compound (estimated XLogP3 ≈ 2.1–2.5), highlighting the impact of aromatic substituents.

- Reactivity : Amides like this compound are less reactive toward nucleophiles than alkyl chlorides (e.g., sec-butyl chloride) due to resonance stabilization of the amide bond .

- Bioactivity Potential: N-Benzyl analogs are frequently explored in drug discovery for their ability to penetrate lipid membranes, whereas amine hydrochlorides are prioritized for ionic interactions in APIs .

Preparation Methods

Synthesis via α-Chloroamide Intermediate

This method involves a two-step process: forming an α-chloroamide precursor followed by functionalization.

Step 1: Preparation of N-Butyl-2-chloropropanamide

- Reagents : 2-Chloropropanoyl chloride, N-butylamine, triethylamine (Et₃N), dichloromethane (DCM).

- Procedure :

- 2-Chloropropanoyl chloride is reacted with N-butylamine in DCM at 0°C.

- Et₃N is added to scavenge HCl, and the mixture is stirred at room temperature for 4 hours.

- The crude product is washed with water, dried, and concentrated.

- Yield : 85–88% for analogous α-chloroamides.

Step 2: N-Methylation of the Amide

- Reagents : Sodium hydride (NaH), methyl iodide (MeI), dry tetrahydrofuran (THF).

- Procedure :

- The α-chloroamide is dissolved in THF under inert atmosphere.

- NaH is added, followed by MeI, and the reaction is refluxed for 6–8 hours.

- The product is purified via vacuum distillation.

- Yield : ~72–87% for similar N-alkylation reactions.

Direct Amide Coupling via Acid Chloride

A single-pot method using carbamoyl chloride derivatives:

Reagents :

- 2-Chlorobutanoyl chloride (1 mol) and N-methylbutylamine (1.2 mol) are mixed in ethyl acetate.

- 1-Methylimidazole is added dropwise at room temperature, and the reaction is stirred for 30 minutes.

- The mixture is washed with water, and the organic layer is concentrated.

- Purification via vacuum distillation yields the product.

- Yield : >85% for analogous N,N-disubstituted carboxamides.

Nucleophilic Substitution of α-Hydroxyamide

Reagents :

- The hydroxyamide is dissolved in SOCl₂ with a catalytic amount of DMF.

- The mixture is heated at 60–70°C for 1 hour.

- Excess SOCl₂ is removed under reduced pressure, and the residue is crystallized from hexane.

- Yield : ~73% for similar chlorination reactions.

Comparative Data Table

Key Observations

- Purification : Vacuum distillation or silica gel chromatography (eluent: hexane/ethyl acetate) is effective.

- Byproducts : Trace amounts of unreacted amine or over-alkylated products may form, necessitating rigorous washing with sodium bicarbonate.

- Spectroscopic Data :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-butyl-2-chloro-N-methylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chloro-substituted amides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-chloroarylamides are synthesized via chlorination of precursor amides using reagents like thionyl chloride (SOCl₂) under anhydrous conditions . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amide to chlorinating agent), maintaining low temperatures (0–5°C) to minimize side reactions, and using inert solvents (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity. Monitoring by TLC and adjusting reaction time (6–12 hours) based on intermediate stability is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm N-methyl and chloro groups. For example, the N-methyl signal typically appears at δ 2.8–3.2 ppm, while the chloro-substituted carbon resonates near δ 45–55 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. Crystal data (e.g., monoclinic system, space group P2₁, unit cell parameters a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, β = 96.055°) from analogous compounds guide refinement protocols .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₉ClNO expected at m/z 204.1056).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Strategies include:

- Variable-Temperature NMR : Cooling samples to −40°C slows conformational changes, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign ambiguous signals. For example, HSQC can distinguish overlapping methylene protons near the chloro group .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to identify discrepancies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group’s electrophilicity and steric environment dictate reactivity. Studies on N-chloroarylamides show that:

- Steric Effects : Bulky N-alkyl groups (e.g., tert-butyl) hinder nucleophilic attack, reducing reaction rates. Kinetic assays (e.g., monitoring Cl⁻ release via ion chromatography) quantify steric contributions .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance chloro displacement. Hammett plots (σ values) correlate substituent electronic effects with rate constants .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 pathways. Solvent-free conditions may favor elimination side reactions .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Crystal packing analysis (via X-ray diffraction) reveals intermolecular interactions:

- Hydrogen Bonding : N–H···O=C interactions stabilize layered structures, affecting melting points (e.g., 120–125°C for similar amides) .

- Van der Waals Forces : Long alkyl chains (butyl groups) contribute to hydrophobic packing, increasing solubility in nonpolar solvents .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~200°C) with packing density .

Data Contradiction Analysis

Q. What strategies address conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays (e.g., IC₅₀ in enzyme vs. cell-based assays).

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain reduced activity in cell cultures .

- Control Experiments : Include structurally related analogs (e.g., N-ethyl derivatives) to isolate the chloro group’s role in activity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.